molecular formula C16H19N3O2S B2756831 N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide CAS No. 457942-03-9

N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B2756831
CAS No.: 457942-03-9
M. Wt: 317.41
InChI Key: KYEROOPXOHXRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is a synthetic organic compound characterized by its unique thiazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.

    Introduction of the Morpholinylmethyl Group: The morpholinylmethyl group is introduced via a nucleophilic substitution reaction, where morpholine reacts with a suitable halomethylthiazole intermediate.

    Formation of the Benzamide Moiety: The final step involves the coupling of the thiazole derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its thiazole ring is known for bioactivity, and the morpholinylmethyl group can enhance solubility and bioavailability. Researchers are investigating its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Medicine

In medicine, derivatives of this compound are being studied for their therapeutic potential. The compound’s ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The morpholinylmethyl group can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-[(2E)-4-methyl-5-(piperidin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide: Similar structure but with a piperidinylmethyl group instead of a morpholinylmethyl group.

Uniqueness

N-[(2E)-4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2(3H)-ylidene]benzamide is unique due to its combination of a thiazole ring with a morpholinylmethyl group and a benzamide moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[4-methyl-5-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-14(11-19-7-9-21-10-8-19)22-16(17-12)18-15(20)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYEROOPXOHXRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=CC=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.